![molecular formula C13H8BrNO B3037683 6-Bromo-2-phenylbenzo[d]oxazole CAS No. 537025-33-5](/img/structure/B3037683.png)

6-Bromo-2-phenylbenzo[d]oxazole

Overview

Description

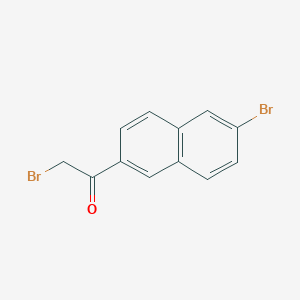

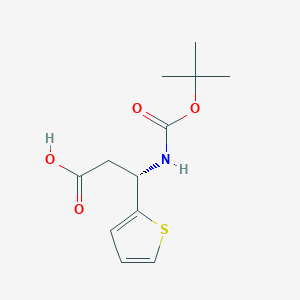

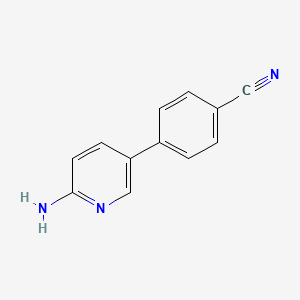

6-Bromo-2-phenylbenzo[d]oxazole is a chemical compound with the molecular formula C13H8BrNO . It has a molecular weight of 274.12 .

Synthesis Analysis

The synthesis of 6-Bromo-2-phenylbenzo[d]oxazole and similar compounds has been a subject of research . A general procedure for the synthesis of such compounds involves the use of nitrones and K2S2O8 in DCE at 120°C . The reaction mixture is stirred for 12 hours, after which it is concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel .Molecular Structure Analysis

The molecular structure of 6-Bromo-2-phenylbenzo[d]oxazole consists of a benzoxazole ring attached to a phenyl group at the 2-position and a bromine atom at the 6-position .Physical And Chemical Properties Analysis

6-Bromo-2-phenylbenzo[d]oxazole is a solid at room temperature .Scientific Research Applications

Synthesis and Anticonvulsant Potential

6-Bromo-2-phenylbenzo[d]oxazole derivatives have been explored for their potential as anticonvulsant agents. A study synthesized a series of these compounds and evaluated their effects and neurotoxicity in mice. Among them, a specific compound showed promising therapeutic potential with significant efficacy and low neurotoxicity compared to the reference drug, carbamazepine (Cheng‐Xi Wei et al., 2010).

Crystal and Molecular Structure Analysis

The crystal structure of certain bromo-benzodiazepinooxazole derivatives has been determined, offering insights into their molecular composition. These studies are crucial for understanding the physical and chemical properties of these compounds, which can be instrumental in various applications including pharmaceuticals (Sadao. Sato et al., 1971).

Photophysical Properties

Research has been conducted on halogen-substituent effects on the spectroscopic properties of related benzothiazoles. These studies provide valuable information on how structural changes, like halogenation, affect the fluorescence and photophysical properties of these compounds (R. Misawa et al., 2019).

Antimicrobial and Antiprotozoal Activity

The antimicrobial and antiprotozoal activities of bromo-benzothiazole derivatives have been investigated. Some of these compounds have shown efficacy against various bacterial species and protozoal infections, suggesting their potential use in treating such diseases (R. Ustabaş et al., 2020).

Photolysis Reaction Studies

The photolysis mechanism of poly(p-phenylene benzobisoxazole) (PBO) monomers, including 6-Bromo-2-phenylbenzo[d]oxazole derivatives, has been studied. This research is significant in understanding the light stability and degradation processes of these materials, which is crucial for their application in various industries (Li Hui-xue et al., 2012).

Antitumor Activities

Studies have also been conducted on the antitumor activities of benzothiazole derivatives. These investigations are vital for the development of new chemotherapeutic agents, offering insights into the structure-activity relationship and efficacy of these compounds against various cancer cell lines (Hongshuang Li et al., 2016).

Safety and Hazards

Mechanism of Action

Target of Action

It is known to be an important organic synthesis intermediate .

Mode of Action

It is often used as a building block in the synthesis of various organic compounds .

Biochemical Pathways

As an organic synthesis intermediate, it may participate in various reactions to form complex molecules .

Result of Action

As an intermediate in organic synthesis, its effects would largely depend on the final compounds it helps to create .

Action Environment

It is known that the compound should be stored in a dry room at normal temperature for optimal stability .

properties

IUPAC Name |

6-bromo-2-phenyl-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8BrNO/c14-10-6-7-11-12(8-10)16-13(15-11)9-4-2-1-3-5-9/h1-8H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVZIBDQASKHGFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=C(O2)C=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-2-phenylbenzo[d]oxazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-N-[4-(trifluoromethylsulfanyl)phenyl]acetamide](/img/structure/B3037602.png)

![(4-aminophenyl)[4-(dimethylamino)-1-piperidinyl]Methanone](/img/structure/B3037618.png)